molecular formula C21H41ClO3 B587007 rac-1-Stearoyl-3-chloropropanediol-d5 CAS No. 1795785-84-0

rac-1-Stearoyl-3-chloropropanediol-d5

Cat. No.: B587007
CAS No.: 1795785-84-0
M. Wt: 382.037
InChI Key: FNBUARDMABVKGD-UFLVOREESA-N
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Description

rac-1-Stearoyl-3-chloropropanediol-d5: is a synthetic analogue of stearic acid, derived from the 3-chloropropanediol compound family. This compound is extensively utilized in scientific research, particularly in biochemical and physiological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-1-Stearoyl-3-chloropropanediol-d5 involves the esterification of stearic acid with 3-chloropropanediol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purification steps are also scaled up, often involving automated chromatography systems to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: rac-1-Stearoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac-1-Stearoyl-3-chloropropanediol-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of rac-1-Stearoyl-3-chloropropanediol-d5 involves its interaction with specific enzymes and receptors in biological systems. The compound can modulate enzyme activity, affecting metabolic pathways and cellular processes. Its molecular targets include enzymes involved in lipid metabolism and signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

rac-1-Stearoyl-3-chloropropanediol-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. This labeling allows for more precise analytical studies and tracking in biological systems. Similar compounds include:

This detailed article should provide a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1795785-84-0

Molecular Formula

C21H41ClO3

Molecular Weight

382.037

IUPAC Name

[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] octadecanoate

InChI

InChI=1S/C21H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,23H,2-19H2,1H3/t20-/m1/s1/i18D2,19D2,20D

InChI Key

FNBUARDMABVKGD-UFLVOREESA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)O

Synonyms

Octadecanoic Acid 3-Chloro-2-hydroxypropyl-d5 Ester;  Stearic Acid 3-Chloro-2-hydroxypropyl-d5 Ester;  3-Chloro-1,2-propanediol-d5 1-Stearate; 

Origin of Product

United States

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